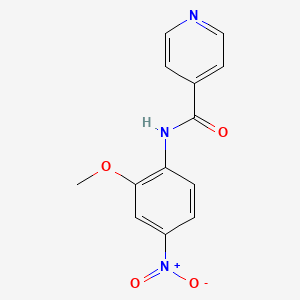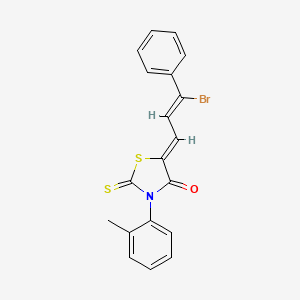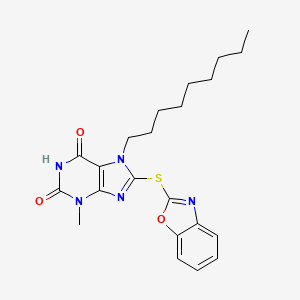![molecular formula C23H32FN3S B5005259 ({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a benzothiazole ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of reagents. For example, the precursor could be obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely be complex and require careful control of conditions. The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the compound has a molecular weight of 637.7 g/mol, a XLogP3-AA of 6.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 13, and a topological polar surface area of 178 Ų .
Propiedades
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3S/c1-26(17-23-25-21-4-2-3-5-22(21)28-23)16-19-11-14-27(15-12-19)13-10-18-6-8-20(24)9-7-18/h6-9,19H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGXDZNDTFSSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)CC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5005186.png)
![6-(4-methoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5005192.png)
![methyl 1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B5005205.png)

![4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)


![2-{[(2,4-dimethyl-6-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B5005240.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5005263.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)
![3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide](/img/structure/B5005278.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B5005281.png)
